

An In-depth Technical Guide to 1-(Benzyloxy)-2-nitrobenzene

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Compound of Interest

Compound Name: 1-(Benzyloxy)-2-nitrobenzene

Cat. No.: B016606

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(Benzyloxy)-2-nitrobenzene**, a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. This document delves into its chemical and physical properties, established synthesis protocols, key chemical reactions, and its applications in the development of complex molecules. Safety and handling considerations are also detailed to ensure its proper use in a laboratory setting.

Compound Identification and Properties

CAS Number: 4560-41-2[1]

Synonyms: Benzyl o-nitrophenyl ether, 2-Benzyloxynitrobenzene, O-Nitrophenyl benzyl ether[2]

Chemical and Physical Properties

1-(Benzyloxy)-2-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) and a nitro group (-NO₂) at the ortho position. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity.[2] It typically appears as a yellow to orange crystalline solid or a liquid, indicating a melting point near ambient temperature.[2] The benzyloxy group enhances its solubility in many organic solvents.[2]

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ NO ₃	[2]
Molecular Weight	229.23 g/mol	[1]
Appearance	Yellow to orange crystalline solid or liquid	[2]
Melting Point	~29 °C (No definitive experimental value found, inferred from physical state descriptions)	
Boiling Point	210 °C at 10 Torr	
Solubility	Soluble in organic solvents such as chloroform, DMSO, and methanol. Low solubility in water.	[2][3]

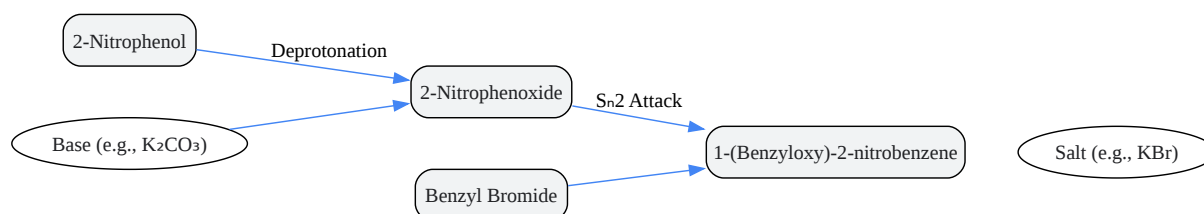
Synthesis of 1-(Benzyloxy)-2-nitrobenzene

The synthesis of **1-(Benzyloxy)-2-nitrobenzene** is most commonly achieved through nucleophilic aromatic substitution (S_NAr), with the Williamson ether synthesis being a primary example.

Williamson Ether Synthesis

This well-established method involves the reaction of a phenoxide with an alkyl halide. In the synthesis of **1-(Benzyloxy)-2-nitrobenzene**, 2-nitrophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking benzyl bromide in an S_N2 reaction. The nitro group in the ortho position activates the aromatic ring, facilitating the nucleophilic substitution.

Reaction Scheme:



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Caption: Williamson Ether Synthesis of **1-(Benzyloxy)-2-nitrobenzene**.

Experimental Protocol: Williamson Ether Synthesis

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrophenol (1 equivalent), a suitable base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), and a polar aprotic solvent like acetone or acetonitrile.
- **Addition of Alkylating Agent:** To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within 4-6 hours. [\[1\]](#)
- **Work-up:** After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (S_NAr) from 2-Halonitrobenzenes

An alternative route involves the reaction of a 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) with benzyl alcohol in the presence of a strong base. The highly electronegative nitro group activates the ortho- and para-positions to nucleophilic attack, making the displacement of the halide leaving group feasible.

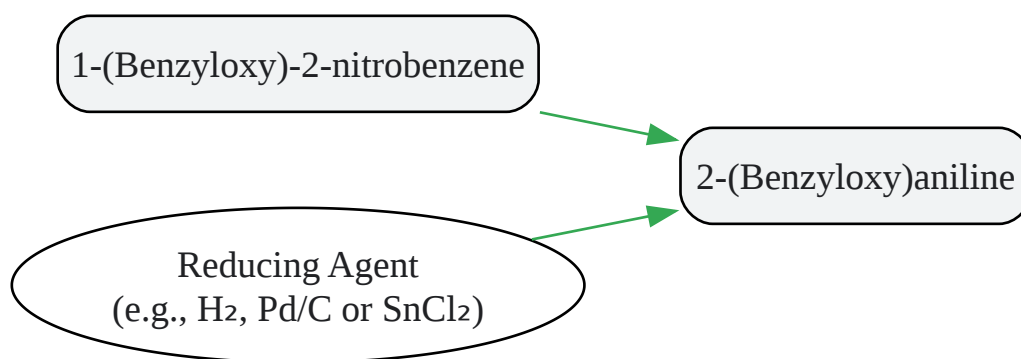
Chemical Reactivity and Transformations

The chemical reactivity of **1-(Benzyloxy)-2-nitrobenzene** is dominated by the transformations of the nitro group and the benzyloxy moiety.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-(benzyloxy)aniline, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.^[1]

Reaction Scheme:



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Caption: Reduction of the nitro group to form 2-(benzyloxy)aniline.

Experimental Considerations for Nitro Group Reduction:

- **Catalytic Hydrogenation:** This is a common and efficient method using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. A significant challenge is the potential for hydrogenolysis (cleavage) of the benzyloxy group. Careful selection of the catalyst and reaction conditions is crucial to achieve chemoselectivity.

- **Chemical Reduction:** Reagents like tin(II) chloride (SnCl_2) in hydrochloric acid, or iron powder in acetic acid are effective for reducing the nitro group while preserving the benzyloxy ether linkage.

Cleavage of the Benzyloxy Group

The benzyloxy group can be cleaved to regenerate the phenol, 2-nitrophenol. This deprotection is often accomplished by catalytic hydrogenolysis, the same condition that can be a side reaction during nitro group reduction. This reactivity underscores the importance of carefully chosen reaction conditions to achieve the desired transformation.

Applications in Research and Drug Development

1-(Benzyloxy)-2-nitrobenzene is primarily utilized as a versatile building block in organic synthesis. Its derivatives are key intermediates in the preparation of a wide range of more complex molecules.

- **Synthesis of Aniline Derivatives:** As mentioned, the reduction of the nitro group provides access to 2-(benzyloxy)aniline. This compound can then be further functionalized through reactions targeting the amino group, such as acylation, alkylation, or diazotization, to build more complex molecular scaffolds.
- **Precursor to Bioactive Molecules:** The structural motif of a substituted aniline is prevalent in many biologically active compounds. Therefore, **1-(Benzyloxy)-2-nitrobenzene** serves as a precursor in the synthesis of potential pharmaceuticals. For instance, 4-benzyloxy-3-chloroaniline, an analog, is a building block for potential anti-cancer, anti-diabetic, and anti-viral agents.^[4]
- **Functional Materials:** Derivatives of benzyloxy-nitrobenzene are also explored in the development of functional materials, such as advanced sensing materials for the detection of nitroaromatic pollutants.^[1]

Spectroscopic Analysis

While a consolidated experimental spectrum for **1-(Benzyloxy)-2-nitrobenzene** is not readily available in the literature, its spectral characteristics can be predicted based on the analysis of its constituent functional groups and data from similar compounds.

5.1. ^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show distinct signals for the protons of the two aromatic rings and the benzylic methylene protons.

- **Aromatic Protons (Nitro-substituted ring):** The protons on the nitro-substituted benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing effect of the nitro group, these protons will be deshielded and resonate at a lower field compared to unsubstituted benzene. The ortho and para protons to the nitro group are generally the most deshielded.
- **Aromatic Protons (Benzyl ring):** The five protons of the benzyl group's phenyl ring will also appear in the aromatic region, likely as a multiplet around δ 7.3-7.5 ppm.
- **Benzylic Protons ($-\text{OCH}_2-$):** A characteristic singlet corresponding to the two benzylic protons is expected around δ 5.0-5.3 ppm.

5.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework.

- **Aromatic Carbons:** The six carbons of the nitro-substituted ring and the six carbons of the benzyl ring will appear in the aromatic region (typically δ 110-160 ppm). The carbon bearing the nitro group (ipso-carbon) is expected to be significantly deshielded.
- **Benzylic Carbon ($-\text{OCH}_2-$):** The benzylic carbon is expected to resonate in the range of δ 65-75 ppm.

5.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro and ether functional groups.

- **N-O Stretching (Nitro group):** Strong, characteristic asymmetric and symmetric stretching vibrations are expected around $1520\text{-}1560\text{ cm}^{-1}$ and $1340\text{-}1370\text{ cm}^{-1}$, respectively.

- C-O Stretching (Ether linkage): A strong absorption band corresponding to the C-O stretch of the aryl ether is expected in the region of 1200-1275 cm^{-1} .
- Aromatic C-H and C=C Stretching: Bands for aromatic C-H stretching will appear above 3000 cm^{-1} , and C=C stretching vibrations will be observed in the 1400-1600 cm^{-1} region.

5.4. Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ at m/z 229 would be expected. Common fragmentation patterns would likely involve the loss of the nitro group ($-\text{NO}_2$) and cleavage of the benzylic ether bond, leading to fragments corresponding to the benzyl cation (m/z 91) and the 2-nitrophenoxy radical.

Safety, Handling, and Toxicology

As with all nitroaromatic compounds, **1-(Benzyloxy)-2-nitrobenzene** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazards:

- Irritation: It may cause skin and eye irritation.[\[1\]](#)
- Harmful if Swallowed: Some safety data for related compounds indicate that it may be harmful if swallowed.[\[5\]](#)
- Sensitivity of Nitro Compounds: Nitro compounds can be sensitive to heat and shock.[\[2\]](#)

Toxicology:

Specific toxicological data, such as LD50 values, for **1-(Benzyloxy)-2-nitrobenzene** are not readily available. However, the toxicology of nitrobenzene is well-studied and can provide some guidance. Nitrobenzene is known to cause methemoglobinemia, and chronic exposure can affect the liver, spleen, and nervous system.[\[6\]](#)[\[7\]](#) It is classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B).[\[7\]](#) Given these potential hazards, exposure to **1-(Benzyloxy)-2-nitrobenzene** should be minimized.

First Aid Measures:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
- Skin Contact: Wash off with soap and plenty of water.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Storage and Disposal:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and incompatible materials. Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(Benzyloxy)-2-nitrobenzene is a valuable and versatile intermediate in organic synthesis. Its synthesis is well-understood, and its reactivity, centered around the nitro and benzyloxy groups, allows for the construction of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

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